molecular formula C18H23NO3S2 B2967411 3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207007-68-8

3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2967411
CAS No.: 1207007-68-8
M. Wt: 365.51
InChI Key: KQJAHNQVBQDUHD-UHFFFAOYSA-N
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Description

3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S2 and its molecular weight is 365.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

The development and characterization of sulfonamide derivatives, including structures similar to 3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, have been explored for their potential in therapeutic applications. These compounds have been synthesized and evaluated for a variety of biological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, showcasing their potential as safer therapeutic agents compared to existing treatments like celecoxib (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

The design of novel benzenesulfonamide derivatives has also been targeted at enhancing the efficacy of photodynamic therapy (PDT) for cancer treatment. Compounds incorporating the benzenesulfonamide moiety have been synthesized and characterized, showing promising properties as photosensitizers. Their photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have been identified as crucial for Type II mechanisms in PDT, indicating their potential as effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Research has also extended into the antimicrobial and antifungal efficacy of sulfonamide derivatives. Novel compounds have been synthesized and demonstrated interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against various fungi. This highlights the potential of these compounds in developing new antimicrobial agents with higher activity compared to reference drugs, offering a pathway to combat drug-resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition for Therapeutic Targeting

The inhibition of carbonic anhydrases, a family of enzymes involved in many physiological and pathological processes, by sulfonamides incorporating various moieties, has been extensively studied. These inhibitors have shown potent activity against human carbonic anhydrases, which are targets for the treatment of conditions such as glaucoma, edema, epilepsy, and cancer. Research into these compounds has unveiled a rich landscape of structure-activity relationships, providing insight into the development of highly selective inhibitors for therapeutic use (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Properties

IUPAC Name

3-methyl-4-propoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-3-10-22-16-7-6-15(12-14(16)2)24(20,21)19-13-18(8-9-18)17-5-4-11-23-17/h4-7,11-12,19H,3,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAHNQVBQDUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.